



Application Notes and Protocols for NMB-1 in Rodent Pain Models

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Compound of Interest		
Compound Name:	NMB-1	
Cat. No.:	B15598482	Get Quote

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Introduction

NMB-1, also known as Noxious Mechanosensation Blocker 1, is a synthetic analogue of a conopeptide derived from a marine conesnail. This 19-amino acid peptide has been identified as a selective inhibitor of sustained, slowly adapting (SA) mechanically activated currents in sensory neurons.[1][2] It exhibits an IC50 of approximately 1 μM for the inhibition of these currents.[1] The primary molecular target of **NMB-1** is thought to be the mechanosensitive ion channel TTN3/TMEM150C. Due to its selective action on channels that transduce high-threshold mechanical stimuli, **NMB-1** is a valuable research tool for investigating the mechanisms of mechanical pain and for the preclinical assessment of novel analgesics.

These application notes provide a summary of the available data on **NMB-1** dosage and administration in rodent pain models, along with detailed protocols for relevant behavioral assays.

Data Presentation: NMB-1 Dosage and Administration

The following table summarizes the currently available quantitative data for **NMB-1** administration in a rodent model of mechanically-evoked pain. It is important to note that published in vivo data for **NMB-1** is limited, and the dosages provided are based on intraplantar



administration. Researchers should consider these as starting points for dose-response studies with other administration routes.

Parameter	Details	Reference
Compound	NMB-1 (Noxious Mechanosensation Blocker 1)	[1]
Animal Model	Mouse	[1]
Pain Model	Mechanically-Evoked Nociceptive Withdrawal (Randall-Selitto Test)	[1]
Administration Route	Intraplantar (i.pl.) injection	[1]
Dosage Range	10 - 100 μΜ	[1]
Vehicle	Phosphate-Buffered Saline (PBS)	[1]
Injection Volume	20 μΙ	[1]
Effect	Dose-dependent reduction in withdrawal frequency to high-intensity mechanical stimuli. No significant effect on responses to low-intensity mechanical stimuli or thermal sensation.	[1]
In Vitro IC50	~1 µM (for inhibition of sustained mechanically activated currents in sensory neurons)	[1]

Signaling Pathway

NMB-1 is understood to exert its analgesic effects by directly inhibiting high-threshold mechanosensitive ion channels on nociceptive sensory neurons. The primary target identified is the TTN3/TMEM150C channel, which is responsible for generating sustained currents in

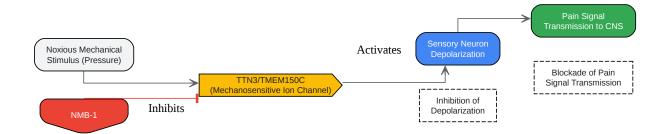


Methodological & Application

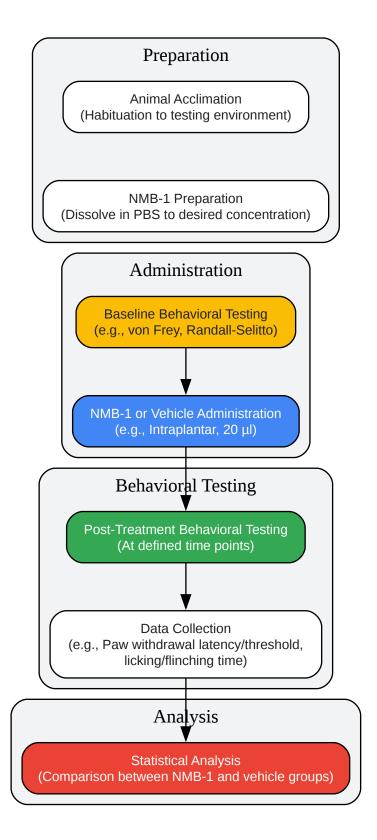
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response to noxious mechanical pressure. By blocking this channel, **NMB-1** prevents the depolarization of the sensory neuron, thereby inhibiting the transmission of pain signals to the central nervous system.









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References

- 1. High-Threshold Mechanosensitive Ion Channels Blocked by a Novel Conopeptide Mediate Pressure-Evoked Pain | PLOS One [journals.plos.org]
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